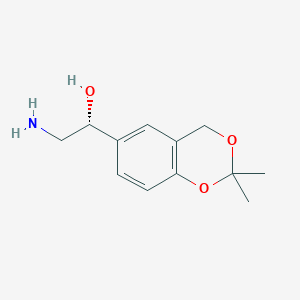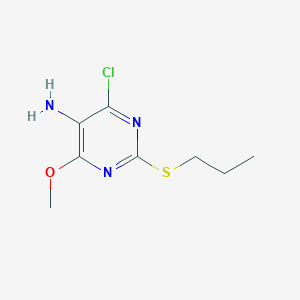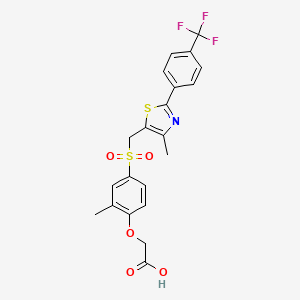
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H18N4O2 . The InChI code is 1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h13H,1-5H3,(H,11,15)(H,12,16) . The Canonical SMILES is CC©C1=NN(C(=O)N1)C(=O)NC©©C .Physical And Chemical Properties Analysis
The molecular weight of the compound is 226.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.6 .Applications De Recherche Scientifique
Molecular Structure Analysis
The compound has been examined for its structural properties. In a study, the triazole ring and the carboxamide group of a related compound were found to be almost coplanar due to an intramolecular N—H⋯O hydrogen bond. The orientation of the isopropyl group varied significantly across molecules. N—H⋯O and N—H⋯N hydrogen bonds play a crucial role in the crystal packing of these molecules (Kaur et al., 2013).
Chemical Synthesis and Modification
Studies have explored the synthesis and modification of similar triazole compounds. For example, reactions with various agents like diethylaminobenzaldehyde, acyl halides, and chlorosilanes have been investigated to produce derivatives with distinct properties and potential applications in various fields, including medicinal chemistry (Alkan et al., 2008), (RashidiN. & BeradB., 2012).
Acidity and Solvent Effects
Several studies have focused on the acidic properties of these compounds in different solvents. Potentiometric titration methods in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been used to determine pKa values, providing insights into their acidity strength and potential applications in chemical processes (Bahçeci et al., 2021), (Yüksek et al., 2004).
Antioxidant Properties
Some derivatives of this compound have been investigated for their antioxidant properties. These studies involve the synthesis of novel derivatives and their comparison with standard antioxidants, contributing valuable data to the field of medicinal chemistry and pharmacology (Yüksek et al., 2008).
Directed Lithiation and Fluorophore Development
Research has been conducted on the directed lithiation of similar compounds, leading to the synthesis of new pyrenyl fluorophores. This process has implications for the development of new materials with potential applications in fluorescence and imaging technologies (Wrona-Piotrowicz et al., 2016).
Propriétés
Numéro CAS |
1327292-73-8 |
|---|---|
Nom du produit |
N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6 |
Formule moléculaire |
C₁₀H₁₂D₆N₄O₂ |
Poids moléculaire |
232.31 |
Synonymes |
N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide-d6_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





